![molecular formula C15H11N3O B4533696 2-(3-quinolinyl)nicotinamide](/img/structure/B4533696.png)
2-(3-quinolinyl)nicotinamide
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3-quinolinyl)nicotinamide often involves multicomponent reactions and the formation of cocrystals with nitrogen heterocycle-containing aromatic dicarboxylic acids. For example, Das and Baruah (2011) explored the synthesis of multicomponent crystals involving nicotinamide and isonicotinamide with nitrogen-containing acids, highlighting the complex interplay of molecular interactions during the synthesis process (Das & Baruah, 2011). This type of research provides a foundation for understanding the synthetic routes applicable to compounds like 2-(3-quinolinyl)nicotinamide.
Molecular Structure Analysis
The molecular structure of quinoline and nicotinamide derivatives is crucial for their chemical behavior and applications. Studies on the crystal structure, as illustrated by Wang et al. (2006), reveal the significance of hydrogen bonding in stabilizing the molecular conformation and influencing the compound's properties (Wang et al., 2006). Understanding these molecular interactions is vital for manipulating the chemical and physical properties of 2-(3-quinolinyl)nicotinamide for specific applications.
Chemical Reactions and Properties
The chemical reactivity of 2-(3-quinolinyl)nicotinamide derivatives encompasses a range of reactions, including their role as intermediates in biosynthesis and transformation processes. For instance, the enzymatic conversion of quinolinate to nicotinic acid mononucleotide showcases the biochemical significance of quinoline derivatives in metabolic pathways (Gholson et al., 1964). Such reactions underline the compound's chemical versatility and its potential in biological systems.
Physical Properties Analysis
The physical properties of 2-(3-quinolinyl)nicotinamide, such as solubility, melting point, and crystal structure, are influenced by its molecular architecture. The study of supramolecular synthons and hydrates in the stabilization of multicomponent crystals by Das and Baruah (2011) provides insights into how molecular interactions dictate the physical properties of compounds like 2-(3-quinolinyl)nicotinamide (Das & Baruah, 2011).
Chemical Properties Analysis
The chemical properties of 2-(3-quinolinyl)nicotinamide, including its reactivity, stability, and interaction with various chemical agents, are essential for its application in synthesis and drug design. The role of nicotinamide as a precursor in the biosynthesis of NAD+ highlights the compound's biochemical relevance and its chemical properties in enzymatic reactions (Ryrie & Scott, 1969).
properties
IUPAC Name |
2-quinolin-3-ylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-15(19)12-5-3-7-17-14(12)11-8-10-4-1-2-6-13(10)18-9-11/h1-9H,(H2,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRSUYWMYUUOMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C=CC=N3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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